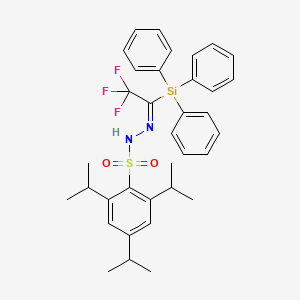

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is a chemical compound with the molecular formula C35H39F3N2O2SSi . It has a molecular weight of 636.8420696 . This compound is a main product of BOC Sciences .

Molecular Structure Analysis

The InChI Key for this compound is GVOIPDXOCSEXRH-JQJRJOTLSA-N . The Canonical SMILES structure is CC©C1=CC(=C(C(=C1)C©C)S(=O)(=O)NN=C(C(F)(F)F)Si(C3=CC=CC=C3)C4=CC=CC=C4)C©C .Scientific Research Applications

Conversion to Trifluoromethylated Pyrazoles or Pyrazolines : Jin, Xu, and Ma (1992) found that Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone can react with dipolarophiles to produce trifluoromethylated pyrazoles or pyrazolines. This process involves 2,2,2-trifluorodiazoethane as an intermediate (Jin, Xu, & Ma, 1992).

Transformation into 2,2-Difluoro Enol Silyl Ethers : In another study by Jin, Jiang, and Xu (1992), the compound was converted into a series of 2,2-difluoro enol silyl ethers, highlighting its potential as a fluorine-containing building block (Jin, Jiang, & Xu, 1992).

Synthesis of Novel Fluorinated Brassinosteroid : Jin, Xu, and Huang (1993) applied 2,2-difluoro enol silyl ethers derived from Trifluoroacetyltriphenylsilane for synthesizing a novel fluorinated brassinosteroid, indicating its use in specialized chemical syntheses (Jin, Xu, & Huang, 1993).

Synthesis of 1,1-Difluoroallenes : Shi and Xu (1989) explored its use in the synthesis of 1,1-difluoroallenes, indicating its role in the creation of specific fluorinated organic compounds (Shi & Xu, 1989).

Peptide Synthesis and Deprotection : Mehta et al. (1992) utilized Trifluoroacetyltriphenylsilane in peptide synthesis, particularly in the deprotection of t-butyl esters and t-butoxycarbonyl-protected sites (Mehta, Jaouhari, Benson, & Douglas, 1992).

Trifluorodiazoethane Insertion Reactions : Ostrovskii, Beletskaya, and Titanyuk (2019) reported its application as a precursor for trifluorodiazoethane in various insertion reactions, showcasing its utility in synthesizing trifluoroethyl-containing substances (Ostrovskii, Beletskaya, & Titanyuk, 2019).

properties

IUPAC Name |

2,4,6-tri(propan-2-yl)-N-[(E)-(2,2,2-trifluoro-1-triphenylsilylethylidene)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N2O2SSi/c1-24(2)27-22-31(25(3)4)33(32(23-27)26(5)6)43(41,42)40-39-34(35(36,37)38)44(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h7-26,40H,1-6H3/b39-34+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIPDXOCSEXRH-JQJRJOTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N/N=C(\C(F)(F)F)/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N2O2SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)

![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)